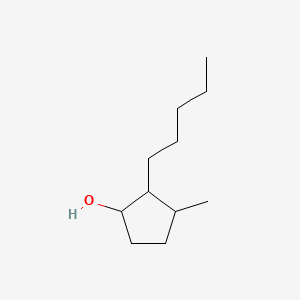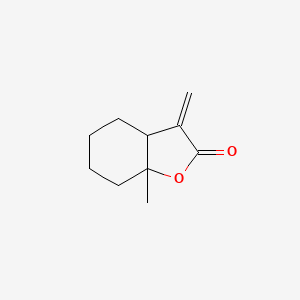
2,2'-Bipiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bipiperazine(9ci): is an organic compound with the molecular formula C8H18N4 . It consists of two piperazine rings connected by a single carbon-carbon bond. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods:
Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: This method uses light to drive the formation of piperazine derivatives from suitable precursors.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,2-Bipiperazine(9ci) can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert 2,2-Bipiperazine(9ci) into reduced forms with different functional groups.
Substitution: This compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products:
Oxidized products: Various oxidized forms of 2,2-Bipiperazine(9ci).
Reduced products: Reduced forms with different functional groups.
Substituted products: Products with substituted atoms or groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: 2,2-Bipiperazine(9ci) is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Antimicrobial activity: This compound exhibits antimicrobial properties and is used in the development of antimicrobial polymers.
Medicine:
Pharmaceuticals: Piperazine derivatives, including 2,2-Bipiperazine(9ci), are used in the development of various drugs such as antidepressants, antipsychotics, and antibiotics.
Industry:
Mecanismo De Acción
2,2-Bipiperazine(9ci) exerts its effects by interacting with specific molecular targets and pathways. For example, piperazine compounds are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of parasites . This mechanism is utilized in the treatment of parasitic infections .
Comparación Con Compuestos Similares
Piperazine: A six-membered ring containing two nitrogen atoms, used as an anthelmintic agent.
Hexahydropyrazine: Another name for piperazine, used in various pharmaceutical applications.
Uniqueness:
Propiedades
Número CAS |
77771-14-3 |
|---|---|
Fórmula molecular |
C8H18N4 |
Peso molecular |
170.26 g/mol |
Nombre IUPAC |
2-piperazin-2-ylpiperazine |
InChI |
InChI=1S/C8H18N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h7-12H,1-6H2 |
Clave InChI |
AGUZDVQPUZKYPV-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)C2CNCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



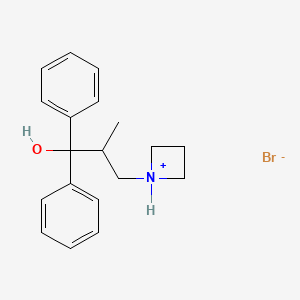
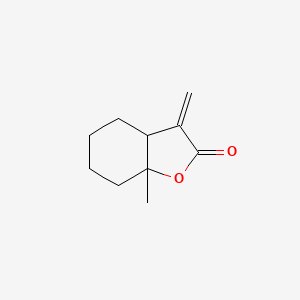

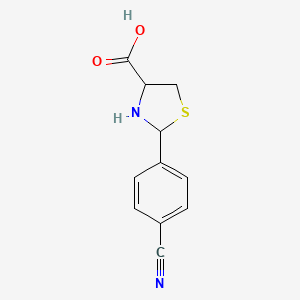


![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)

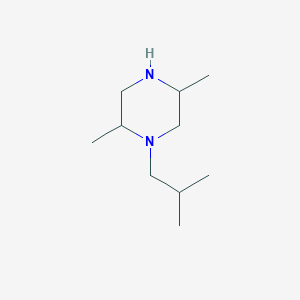

![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
